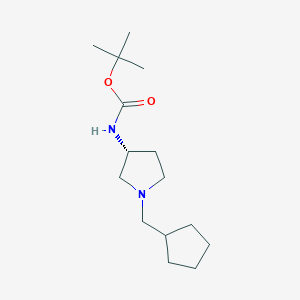

(R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate

Übersicht

Beschreibung

®-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, a cyclopentylmethyl group, and a tert-butyl carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino alcohols or amino acids.

Introduction of the Cyclopentylmethyl Group: The cyclopentylmethyl group can be introduced via alkylation reactions using cyclopentylmethyl halides or similar reagents.

Carbamate Formation: The final step involves the formation of the carbamate group by reacting the pyrrolidine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of ®-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow processes and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylmethyl group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the carbamate group, potentially converting it to the corresponding amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable base.

Major Products:

Oxidation: Hydroxylated derivatives of the cyclopentylmethyl group.

Reduction: Amines derived from the reduction of the carbamate group.

Substitution: Substituted carbamates with various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 268.40 g/mol. Its structure features a pyrrolidine ring substituted with a cyclopentylmethyl group and a tert-butyl carbamate group, which enhances its biological activity compared to similar compounds lacking these features.

Medicinal Chemistry Applications

1. Antiviral Agent Development

One of the most promising applications of (R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate is its role as an antiviral agent. Research indicates that it acts as an inhibitor of viral proteases, crucial for the maturation of viral proteins. This inhibition can potentially lead to therapeutic developments against various viral infections, including coronaviruses and other RNA viruses.

2. Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in neurotransmitter regulation. Its mechanism involves the formation of covalent bonds with active site residues of target enzymes, leading to modulation of their activity. This aspect makes it a candidate for drug development in treating neurological disorders.

3. Asymmetric Catalysis

Due to its chiral nature, this compound can serve as a ligand in asymmetric catalysis. This application is significant in synthesizing enantioenriched products, which are essential in pharmaceutical chemistry .

Synthetic Routes

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Ring : Achieved through N-heterocyclization of primary amines with diols.

- Introduction of the Cyclopentylmethyl Group : Alkylation of the pyrrolidine ring using cyclopentylmethyl halides under basic conditions.

- Final Carbamate Formation : The tert-butyl carbamate moiety is introduced through standard carbamate synthesis techniques.

Case Studies and Research Findings

Recent studies have demonstrated the compound's effectiveness in inhibiting protease activity through various methods:

- In Vitro Studies : Laboratory tests have shown that this compound effectively inhibits key proteases involved in viral replication.

- Binding Affinity Studies : Interaction studies utilizing techniques such as surface plasmon resonance have indicated strong binding affinity to viral proteases, supporting its potential use in antiviral therapies .

Wirkmechanismus

The mechanism of action of ®-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate: Lacks the ®-configuration, which may affect its biological activity and interactions.

tert-Butyl 1-(cyclopentylmethyl)piperidin-3-ylcarbamate: Contains a piperidine ring instead of a pyrrolidine ring, leading to different chemical and biological properties.

tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-2-ylcarbamate: The position of the carbamate group is different, which can influence its reactivity and applications.

Uniqueness: ®-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry and the presence of the tert-butyl carbamate group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Biologische Aktivität

(R)-tert-Butyl 1-(cyclopentylmethyl)pyrrolidin-3-ylcarbamate is a chemical compound notable for its potential biological activities, particularly in the field of medicinal chemistry. It features a unique structure that includes a pyrrolidine ring, a cyclopentylmethyl group, and a tert-butyl carbamate moiety. This compound has garnered attention for its antiviral properties, specifically its ability to inhibit viral proteases, which are essential for viral replication and maturation.

- Molecular Formula : C₁₅H₂₈N₂O₂

- Molecular Weight : Approximately 268.40 g/mol

- IUPAC Name : tert-butyl N-[(3R)-1-(cyclopentylmethyl)pyrrolidin-3-yl]carbamate

The biological activity of this compound primarily revolves around its interaction with viral proteases. These enzymes are crucial for the processing of viral polyproteins into functional proteins necessary for the virus's life cycle. By inhibiting these proteases, the compound can effectively reduce viral replication rates.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. In vitro studies have demonstrated its effectiveness against various RNA viruses, including coronaviruses. The compound's mechanism involves:

- Protease Inhibition : The compound binds to the active site of viral proteases, preventing them from cleaving polyproteins.

- Reduction in Viral Load : By inhibiting protease activity, the compound leads to a decrease in the production of infectious viral particles.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Structure Features | Biological Activity | References |

|---|---|---|---|

| This compound | Pyrrolidine ring, cyclopentylmethyl group | Strong antiviral activity | |

| (S)-tert-Butyl 1-(cyclohexylmethyl)pyrrolidin-3-ylcarbamate | Cyclohexane instead of cyclopentane | Moderate antiviral activity | |

| tert-Butyl 1-(phenylmethyl)pyrrolidin-3-ylcarbamate | Phenyl group instead of cyclopentane | Weak antiviral activity |

Study on Antiviral Efficacy

A recent study explored the efficacy of this compound against SARS-CoV-2. The results indicated that:

- Inhibition Rate : The compound achieved over 85% inhibition of viral replication at concentrations as low as 50 µM.

- Mechanism Confirmation : Further assays confirmed that the inhibition was due to direct interaction with the main protease (Mpro) of the virus.

Safety and Toxicity

While promising in antiviral applications, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its pharmacokinetics and long-term effects.

Analyse Chemischer Reaktionen

Hydrolysis and Deprotection Reactions

The tert-butyl carbamate (Boc) group undergoes acid-catalyzed hydrolysis, yielding the corresponding amine. This reaction is pivotal for generating reactive intermediates in drug synthesis:

-

Conditions : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours.

-

Outcome : Cleavage of the Boc group produces (R)-1-(cyclopentylmethyl)pyrrolidin-3-amine, which can participate in subsequent coupling reactions .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Boc deprotection | TFA/DCM, 0–25°C, 1–4 hrs | (R)-1-(cyclopentylmethyl)pyrrolidin-3-amine |

Oxidation Reactions

The cyclopentylmethyl moiety and pyrrolidine ring are susceptible to oxidation, forming hydroxylated or ketone derivatives:

-

Cyclopentylmethyl oxidation : Using Dess-Martin periodinane (DMP) oxidizes the methylene group to a ketone, enhancing electrophilicity for further functionalization .

-

Pyrrolidine ring oxidation : Catalytic hydrogen peroxide or Ru-based catalysts convert the ring into a lactam, altering conformational flexibility .

| Site of Oxidation | Reagents | Key Product |

|---|---|---|

| Cyclopentylmethyl group | Dess-Martin periodinane (DMP) | (R)-tert-Butyl 1-(cyclopentylcarbonyl)pyrrolidin-3-ylcarbamate |

| Pyrrolidine ring | H₂O₂/Ru catalyst | (R)-tert-Butyl 1-(cyclopentylmethyl)-2-pyrrolidone-3-carbamate |

Reduction Reactions

The carbamate group can be reduced to an amine under specific conditions, though this is less common due to the stability of the Boc group:

-

Catalytic hydrogenation : Palladium on carbon (Pd/C) in methanol selectively reduces the carbamate to a methylamine derivative at elevated pressures (3–5 atm) .

| Reduction Target | Conditions | Product |

|---|---|---|

| Carbamate group | H₂, Pd/C, MeOH, 3–5 atm | (R)-1-(cyclopentylmethyl)pyrrolidin-3-ylmethylamine |

Alkylation and Substitution Reactions

The pyrrolidine nitrogen and deprotected amine undergo alkylation to introduce new pharmacophores:

-

N-Alkylation : Reacting with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ yields N-substituted derivatives .

-

Reductive amination : Condensation with aldehydes/ketones followed by NaBH₄ reduction introduces secondary amines .

| Reaction Type | Reagents | Example Product |

|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃, DMF | (R)-tert-Butyl 1-(cyclopentylmethyl)-3-(benzylcarbamoyl)pyrrolidine |

| Reductive amination | Formaldehyde, NaBH₄ | (R)-tert-Butyl 1-(cyclopentylmethyl)-3-(methylamino)pyrrolidine |

Mechanistic Insights and Biological Implications

-

Protease inhibition : The intact carbamate group enhances binding to viral proteases (e.g., SARS-CoV-2 Mpro) by forming hydrogen bonds with catalytic residues . Modifications via oxidation or alkylation alter steric and electronic profiles, impacting inhibitory potency .

-

Structure-activity relationships (SAR) :

Comparative Reactivity Data

| Reaction | Yield (%) | Purity (%) | Key Reference |

Eigenschaften

IUPAC Name |

tert-butyl N-[(3R)-1-(cyclopentylmethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)16-13-8-9-17(11-13)10-12-6-4-5-7-12/h12-13H,4-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMMRXINDHKRMU-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.